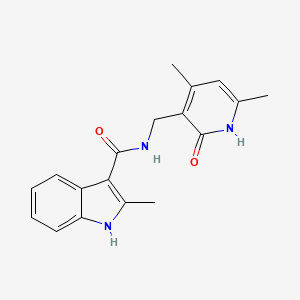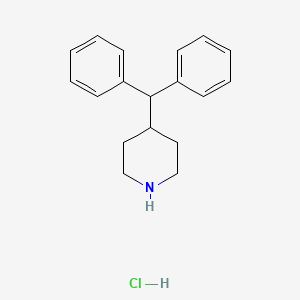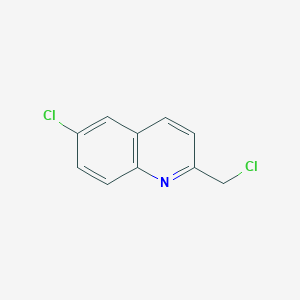![molecular formula C12H13NO2S B8678157 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B8678157.png)
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- is characterized by the presence of a tert-butylthio group attached to the nitrogen atom of the phthalimide ring, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- typically involves the reaction of phthalic anhydride with tert-butylthiol in the presence of a suitable catalyst. One common method is the condensation of phthalic anhydride with tert-butylthiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimide ring can be reduced to form phthalamide derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phthalamide derivatives.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets and pathways. The tert-butylthio group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The phthalimide ring can also interact with proteins and nucleic acids, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- can be compared with other phthalimide derivatives such as:
N-(tert-butoxycarbonyloxy)phthalimide: This compound has a tert-butoxycarbonyloxy group instead of a tert-butylthio group, leading to different reactivity and applications.
N-(2-hydroxyethyl)phthalimide: The presence of a hydroxyethyl group imparts different solubility and reactivity properties.
N-(2-acetoxyethyl)phthalimide:
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- stands out due to its unique tert-butylthio group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C12H13NO2S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
2-tert-butylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,3)16-13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 |
InChI-Schlüssel |
GZTZFOMIGGCAOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


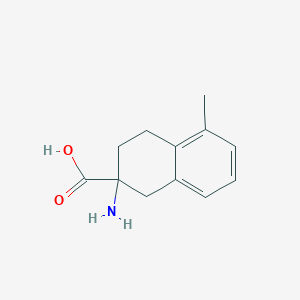
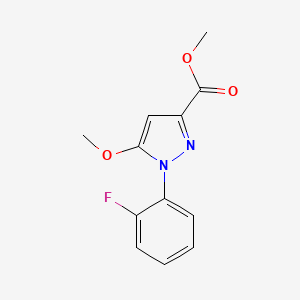
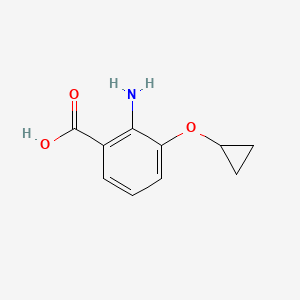
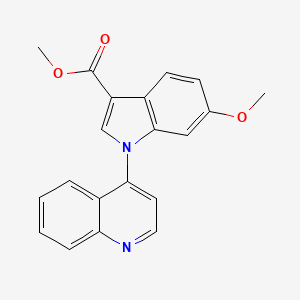

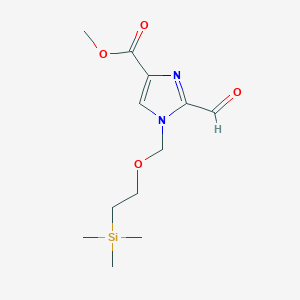
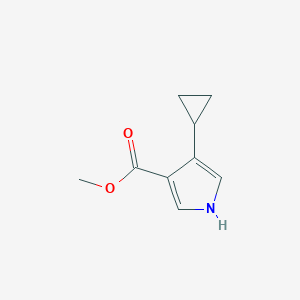
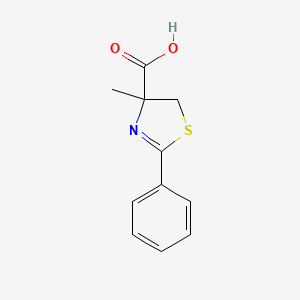
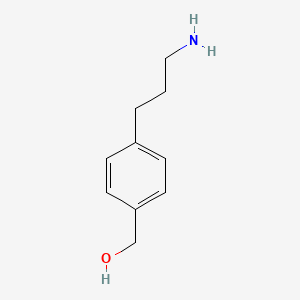
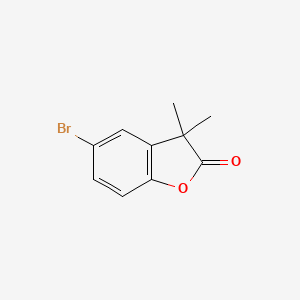
![Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-](/img/structure/B8678166.png)
